molecular formula C22H20N4O3S B3201850 2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1020488-94-1

2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3201850
CAS No.: 1020488-94-1
M. Wt: 420.5 g/mol
InChI Key: OXXSSOMFNTZQLH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazole-thiazole scaffold. Its structure features:

  • A pyrazole ring substituted at position 1 with a 4-phenylthiazol-2-yl group and at position 3 with a methyl group.
  • An acetamide linker connecting the pyrazole to a 4-methoxyphenoxy moiety.

This compound’s design combines pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-15-12-20(24-21(27)13-29-18-10-8-17(28-2)9-11-18)26(25-15)22-23-19(14-30-22)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSSOMFNTZQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that combines multiple pharmacophores, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features several important structural components:

  • Methoxyphenoxy group : Contributes to lipophilicity and potential receptor interactions.
  • Thiazole and pyrazole rings : Known for their biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole and pyrazole moieties can inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : The methoxyphenoxy group may enhance binding affinity to specific receptors, facilitating downstream signaling pathways that can lead to therapeutic effects.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, aminothiazole derivatives have shown significant antiviral activity against influenza viruses, suggesting potential applications in treating viral infections .

Antioxidant Properties

Studies have demonstrated that thiazole-containing compounds possess antioxidant capabilities. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress, which is implicated in various diseases .

Antibacterial Activity

The compound’s structural analogs have been tested for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring has been linked to enhanced antibacterial properties, making these compounds potential candidates for developing new antibiotics .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays conducted on various cancer cell lines have revealed that compounds with similar structures exhibit selective cytotoxic effects. For instance, certain thiazole derivatives demonstrated significant inhibition of cancer cell proliferation while maintaining low toxicity towards normal cells .

Case Studies and Research Findings

StudyFindings
Aminothiazole Derivatives (2022) Compounds exhibited antiviral activity against H1N1 influenza virus with significant restoration of cell viability .
Antioxidant Activity Study (2022) Thiazole-based compounds showed strong reducing power in antioxidant assays, indicating potential health benefits .
Cytotoxicity Assessment (2022) Certain derivatives reduced cancer cell viability significantly while showing low toxicity to normal cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-methyl group on the pyrazole in the target compound may enhance metabolic stability compared to bulkier tert-butyl groups in compound 13d .

Synthetic Accessibility :

  • Yields for analogous compounds vary widely (15–44%), influenced by substituent complexity and reaction conditions . The target compound’s synthesis likely requires multi-step coupling reactions, as seen in related thiazole-acetamide syntheses .

Biological Relevance: Thiazole-pyrazole hybrids (e.g., compound 3 in ) demonstrate anticancer activity via kinase inhibition, suggesting a plausible mechanism for the target compound.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The 4-methoxyphenoxy group may increase lipophilicity compared to unsubstituted phenoxy derivatives, enhancing membrane permeability .
  • Electronic Effects : The electron-donating methoxy group could modulate binding affinity to targets like kinases or nucleic acids .
  • Thermodynamic Stability : Pyrazole-thiazole frameworks often exhibit high thermal stability, as evidenced by crystallographic studies in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

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